BoC-L-4-Bromophenylalaninenitrile
Description
Significance of L-Amino Acid Derivatives in Organic and Medicinal Chemistry
L-amino acids and their derivatives are fundamental to life, serving as the primary constituents of proteins. medchemexpress.comglpbio.com Beyond their biological roles, these chiral molecules are invaluable in organic synthesis, providing a readily available source of stereochemical complexity. medchemexpress.com Their applications in medicinal chemistry are vast, acting as precursors for a wide array of pharmaceuticals, including peptide-based drugs and small molecule therapeutics. medchemexpress.comnih.gov The inherent chirality of L-amino acid derivatives is often crucial for the biological activity of a drug, as different enantiomers can have vastly different pharmacological effects.
Overview of Boc-Protection Strategies for Amino Acids
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino functionality in amino acids. nih.govmedchemexpress.commdpi.com Its popularity stems from its stability under a broad range of reaction conditions, including those that are basic or nucleophilic, and its facile removal under specific acidic conditions, typically with trifluoroacetic acid (TFA). medchemexpress.comnih.gov This orthogonality allows for the selective deprotection of the amino group without disturbing other sensitive functionalities within a molecule. medchemexpress.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. medchemexpress.commdpi.com This strategy is a cornerstone of modern peptide synthesis and the construction of complex organic molecules. nih.gov
The Strategic Importance of Halogenated Phenylalanine Analogues
The incorporation of halogen atoms, such as bromine, into the phenylalanine scaffold has become a powerful tool in medicinal chemistry and drug design. Halogenation at the para-position of the phenyl ring can significantly alter the electronic and lipophilic properties of the molecule. This can lead to enhanced binding affinity and selectivity for biological targets, such as enzymes and receptors. Furthermore, the bromine atom can serve as a synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of even more complex molecular architectures. Research has shown that halogenation can influence the interaction of phenylalanine derivatives with amino acid transporters, which is a key consideration in drug delivery.
Rationale for Research on BoC-L-4-Bromophenylalaninenitrile as a Key Intermediate
The combination of the aforementioned features in a single molecule makes this compound a highly strategic intermediate in chemical synthesis. The Boc-protected amino group allows for controlled reactions at other sites of the molecule, while the nitrile group can be readily converted into other functional groups, such as a carboxylic acid or an amine. The bromo-substituted phenyl ring not only modulates the compound's properties but also provides a site for further elaboration.
Given the established importance of halogenated amino acids in the development of pharmaceuticals, particularly as precursors for dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, this compound is a prime candidate for the synthesis of novel drug candidates. medchemexpress.com Its structure is well-suited for incorporation into peptidomimetics and other complex, biologically active molecules.
Interactive Data Tables
Below are interactive tables summarizing the key properties of the compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-(4-bromophenyl)-1-cyanoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-12(9-16)8-10-4-6-11(15)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQVRQIMOQVSJH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparation of Boc L 4 Bromophenylalaninenitrile
Strategies for Amino Group Protection in L-4-Bromophenylalanine Precursors
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of L-4-Bromophenylalanine is a critical first step. The Boc group provides stability to the amino acid during subsequent synthetic manipulations and can be readily removed under acidic conditions when desired. Several methods have been developed for this N-tert-butoxycarbonylation, with the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) being the most prevalent.
Utilization of Di-tert-butyl Dicarbonate (Boc₂O) in Synthetic Routes
The reaction of L-4-Bromophenylalanine with di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for the synthesis of N-Boc-L-4-Bromophenylalanine. orgsyn.org This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amino group, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O. The choice of base and solvent system can influence the reaction rate and yield.
A widely employed procedure involves dissolving L-phenylalanine in an aqueous solution of sodium hydroxide, followed by the addition of tert-butyl alcohol. orgsyn.org Di-tert-butyl dicarbonate is then added dropwise to the stirred solution. The reaction proceeds at room temperature, and after completion, the product is isolated by acidification and extraction. This method is advantageous due to the use of readily available and inexpensive reagents and the straightforward work-up procedure.
Table 1: Representative Conditions for Boc-Protection of Phenylalanine Analogs using Boc₂O
| Amino Acid Precursor | Base | Solvent System | Temperature | Yield | Reference |
| L-Phenylalanine | Sodium Hydroxide | Water / tert-Butyl Alcohol | Room Temperature | 78-87% | orgsyn.org |
| (S)-4-Nitrophenylalanine | Sodium Hydroxide | THF / Water | Room Temperature | 88% | |
| L-Alanine | Triethylamine (B128534) | Acetone / Water | 25°C | 93% | |
| L-Aspartic Acid | Trimethylamine | Acetone / Water | 0°C | 60% | |
| L-Glutamic Acid | Triethylamine | Acetone / Water | 25°C | 90% |
Application of Active Esters and Other Boc-Derivatizing Reagents
While Boc₂O is the most common reagent, other Boc-derivatizing agents, such as active esters, can also be employed for the N-tert-butoxycarbonylation of amino acids. These reagents are typically more reactive than Boc₂O and can be advantageous in specific synthetic contexts, although they are often more expensive and may require different reaction conditions.
Aqueous and Anhydrous Reaction Conditions for Boc-Protection
The Boc-protection of amino acids can be performed under both aqueous and anhydrous conditions. Aqueous conditions, as described in the reaction with Boc₂O and sodium hydroxide, are often preferred for their simplicity and the use of environmentally benign solvents. orgsyn.org Anhydrous conditions, typically employing an organic solvent and a non-aqueous base such as triethylamine or diisopropylethylamine (DIPEA), are also effective and can be necessary when dealing with substrates that are sensitive to water.
Catalytic Approaches in N-tert-Butoxycarbonylation
While stoichiometric amounts of base are commonly used, catalytic approaches for N-tert-butoxycarbonylation have also been developed. These methods aim to reduce the amount of base required, which can be beneficial for large-scale synthesis and for substrates that are sensitive to basic conditions. However, for the standard Boc protection of simple amino acids like L-4-Bromophenylalanine, the stoichiometric base method remains the most practical and widely used.
Chemoselective Mono-N-Boc Protection Strategies
In the case of L-4-Bromophenylalanine, which possesses a single primary amino group, the issue of chemoselectivity for mono-N-Boc protection is not a significant concern. The reaction with Boc₂O under standard conditions reliably yields the desired mono-N-protected product.
Synthetic Pathways to Install the Nitrile Moiety
The conversion of the carboxylic acid of N-Boc-L-4-Bromophenylalanine into a nitrile group is a key transformation to arrive at the target compound. This is typically achieved through a two-step process: first, the conversion of the carboxylic acid to a primary amide, followed by the dehydration of the amide to the nitrile.
The initial amidation of N-Boc-L-4-Bromophenylalanine can be accomplished using standard peptide coupling reagents. For instance, the use of propanephosphonic acid anhydride (B1165640) (T3P®) in the presence of a base like pyridine (B92270) can effectively promote the formation of the amide bond with an ammonia (B1221849) source. nih.gov
Once the primary amide, N-Boc-L-4-Bromophenylalanine amide, is obtained, it can be dehydrated to the corresponding nitrile using a variety of reagents. researchgate.net A common and effective method involves the use of cyanuric chloride in a solvent such as N,N-dimethylformamide (DMF). tcichemicals.com This reagent activates the amide oxygen, facilitating its elimination as water to form the nitrile. Other dehydrating agents that have been successfully employed for the conversion of N-protected amino amides to nitriles include phosphorus-based reagents like triphenylphosphine (B44618) in combination with iodine and a base like N-methylmorpholine (NMM). researchgate.net
Table 2: Representative Conditions for the Dehydration of Amides to Nitriles
| Amide Substrate | Dehydrating Agent / System | Solvent | Temperature | Yield | Reference |
| 4-Bromobenzamide | Cyanuric Chloride | DMF | 0°C to Room Temp. | 95% | tcichemicals.com |
| General Primary Amides | P(NMe₂)₃ / Et₂NH | Chloroform | Reflux | High | nih.gov |
| General Primary Amides | PCl₃ / Et₂NH | Chloroform | Reflux | High | nih.gov |
| Nα-protected amino acid amides | I₂ / PPh₃ / NMM | Dichloromethane (B109758) | Not specified | Good | researchgate.net |
The choice of dehydrating agent and reaction conditions should be carefully considered to ensure compatibility with the Boc protecting group and the bromo-substituted aromatic ring. Mild conditions are generally preferred to avoid potential side reactions or racemization of the chiral center.
Stereoselective Formation of the Cyano Group
The introduction of the cyano group to form an α-aminonitrile from an amino acid derivative requires specific synthetic transformations. A primary method involves the conversion of the carboxylic acid functionality of N-Boc-L-4-bromophenylalanine into a nitrile.
One common route is through the corresponding primary amide. The N-Boc-L-4-bromophenylalanine is first converted to N-Boc-L-4-bromophenylalaninamide. This amide is then subjected to dehydration to yield the target nitrile. This two-step process ensures that the stereocenter at the α-carbon is generally preserved.
Alternatively, the Strecker synthesis offers a pathway to α-aminonitriles. mdpi.com In a variation relevant to this compound, an aldehyde (4-bromobenzaldehyde) could react with a cyanide source and an amine, followed by the introduction of the Boc protecting group. However, to obtain the L-enantiomer specifically, an asymmetric Strecker reaction is necessary. nih.govacs.org
Reaction Conditions for Nitrile Synthesis from Precursors
The conversion of the precursor, typically N-Boc-L-4-bromophenylalaninamide, to BoC-L-4-Bromophenylalaninenitrile is achieved through dehydration. Various dehydrating agents can be employed for this purpose.
Common reagents for the dehydration of primary amides to nitriles include:
Thionyl chloride (SOCl₂) libretexts.org
Phosphorus pentoxide (P₂O₅) libretexts.org
Phosphorus oxychloride (POCl₃) libretexts.org
Trichloroisocyanuric acid (TCCA) researchgate.net
The reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a base like pyridine to neutralize the acidic byproducts. researchgate.net Another modern approach involves the use of silane (B1218182) reagents in the presence of a fluoride (B91410) catalyst, which allows for mild reaction conditions.
Another synthetic route is the oxidative decarboxylation of the parent amino acid, N-Boc-L-4-bromophenylalanine. Reagents like trichloroisocyanuric acid in the presence of a base can facilitate this transformation, converting the amino acid directly into the nitrile with one less carbon atom. researchgate.netrsc.org
Table 1: Comparison of Dehydrating Agents for Nitrile Synthesis from Amides
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Inert solvent (e.g., DCM), often with a base (e.g., pyridine) | Readily available, effective for many amides | Generates corrosive HCl and SO₂ byproducts |
| Phosphorus Pentoxide (P₂O₅) | Often requires heating in a non-polar solvent | Powerful dehydrating agent | Heterogeneous reaction can be slow and require vigorous mixing |
| Phosphorus Oxychloride (POCl₃) | Typically used with a base like pyridine | Effective and commonly used | Can be harsh for sensitive functional groups |
| Trichloroisocyanuric Acid (TCCA) | Aqueous ammonia or other mild conditions | High yields, mild conditions | Stoichiometric amounts of reagent needed |
Enantioselective Synthesis Approaches for this compound
Achieving the desired L-enantiomer of BoC-4-Bromophenylalaninenitrile in high purity is a significant challenge in its synthesis. Two primary strategies are employed: enzymatic resolution of racemic intermediates and direct asymmetric synthesis.
Enzymatic Resolution Techniques for Chiral Intermediates
Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers. In the context of synthesizing this compound, this would typically involve the resolution of a racemic precursor, such as racemic N-Boc-4-bromophenylalanine or its derivatives.
Lipases are a common class of enzymes used for kinetic resolution. researchgate.netnih.govresearchgate.net For example, a racemic mixture of an ester derivative of 4-bromophenylalanine could be subjected to hydrolysis by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer (e.g., the L-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the D-ester) unreacted. These two different compounds can then be separated. The resolved N-Boc-L-4-bromophenylalanine can then be converted to the target nitrile.
Table 2: Examples of Enzymes Used in Chiral Resolution
| Enzyme | Typical Application | Principle | Reference |
|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Acylation or hydrolysis of alcohols and esters | High enantioselectivity for a wide range of substrates. researchgate.net | researchgate.net |
| Phenylalanine ammonia lyases (PALs) | Amination of cinnamic acids | Can catalyze the reverse reaction to produce phenylalanine analogues. frontiersin.org | frontiersin.org |
| Lecitase™ Ultra | Hydrolysis of esters | Can be immobilized for enhanced activity and reusability. researchgate.net | researchgate.net |
Asymmetric Synthetic Strategies for Chirality Control
Asymmetric synthesis aims to create the desired chiral molecule directly, avoiding the need for resolving a racemic mixture. For α-aminonitriles, the catalytic enantioselective Strecker reaction is a prominent method. mdpi.comnih.govacs.org
This approach would involve the reaction of 4-bromobenzaldehyde (B125591) with a cyanide source (like HCN or trimethylsilyl (B98337) cyanide) and an amine in the presence of a chiral catalyst. The catalyst creates a chiral environment, directing the addition of the cyanide to one face of the imine intermediate, leading to an excess of one enantiomer of the resulting α-aminonitrile.
A variety of chiral catalysts have been developed for this purpose, including:
Chiral zirconium binuclear catalysts nih.gov
Chiral bicyclic guanidine (B92328) catalysts acs.org
Chiral (Salen)Al(III) complexes acs.org
After the asymmetric Strecker reaction, the resulting amino group would be protected with a Boc group to yield the final product. The effectiveness of the asymmetric synthesis is measured by the enantiomeric excess (ee), which indicates the purity of the desired enantiomer.
Purification and Isolation Methodologies
The final step in the synthesis of this compound is its purification and isolation to a high degree of chemical and enantiomeric purity.
Advanced Chromatographic Techniques
Chromatography is the most important technique for the purification of chiral compounds. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is considered the gold standard for separating enantiomers. unife.it
For the purification of this compound, a chiral stationary phase (CSP) is used in an HPLC system. chiralpedia.com These CSPs are themselves chiral and interact differently with the two enantiomers of the compound, causing them to travel through the column at different rates and thus be separated. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. chiralpedia.com
Other advanced chromatographic techniques that can be employed for chiral separations include:
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, such as carbon dioxide, as the mobile phase. numberanalytics.comnumberanalytics.com It can offer faster separations and is considered a "greener" alternative to HPLC due to reduced solvent consumption.
Capillary Electrophoresis (CE): This method separates molecules based on their charge and interaction with a chiral selector in a capillary. rotachrom.comnih.gov It is known for its high separation efficiency and rapid analysis times. nih.gov
Table 3: Comparison of Advanced Chromatographic Techniques for Chiral Separation
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). chiralpedia.com | High resolution, wide applicability, well-established. unife.itchiralpedia.com | Can use large volumes of organic solvents. |
| Chiral SFC | Separation using a supercritical fluid mobile phase and a CSP. numberanalytics.comnumberanalytics.com | Fast separations, reduced solvent use, environmentally friendly. numberanalytics.com | Requires specialized equipment. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. rotachrom.comnih.gov | High efficiency, small sample volume, rapid analysis. nih.gov | Lower loading capacity compared to HPLC. |
Crystallization Protocols for Boc-Amino Acids and Derivatives
Crystallization is a critical step for the purification of Boc-protected amino acids and their derivatives, including this compound. The process typically involves dissolving the crude product in a suitable solvent and then inducing crystallization by changing the conditions, such as temperature or solvent composition.
For many Boc-amino acids, which may initially be obtained as oils or amorphous solids, crystallization can be induced by the addition of a seed crystal of the pure compound. patsnap.comgoogle.com The oily product is often dissolved in a minimal amount of a solvent in which it is highly soluble, and then a less polar solvent is added to decrease its solubility and promote crystal formation.
Commonly used solvent systems for the crystallization of Boc-amino acids include mixtures of a polar solvent like ethyl acetate (B1210297) or methanol (B129727) with a nonpolar solvent such as hexane (B92381), cyclohexane, or diethyl ether. patsnap.comgoogle.com The process often involves dissolving the compound in the more polar solvent and then slowly adding the nonpolar solvent until turbidity is observed. The solution is then allowed to stand, often at a reduced temperature, to allow for the formation of crystals. The resulting solid can be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.
A patent for the crystallization of Boc-amino acids describes a general method wherein the free amino acid is reacted with di-tert-butyl dicarbonate, and after workup, the solvent is evaporated to yield an oily residue. patsnap.comgoogle.com A seed crystal is then added to the oil, and upon standing, the material solidifies. A weak polar solvent is then added for pulping, followed by filtration and drying to obtain the pure crystalline product. patsnap.comgoogle.com
| Parameter | Description | Common Examples |
| Solvent System | A mixture of a good solvent and a poor solvent is often used to control solubility and promote crystallization. | Ethyl acetate/Hexane, Methanol/Diethyl ether, Dioxane/Water |
| Seeding | The addition of a small crystal of the pure compound can initiate crystallization. | Addition of a few milligrams of pure Boc-amino acid crystals. |
| Temperature | Lowering the temperature can decrease solubility and induce crystallization. | Cooling the solution in an ice bath or refrigerator. |
| Pulping | Stirring the solid product in a solvent in which it is sparingly soluble can improve purity and crystal form. | Stirring the solidified product in hexane or diethyl ether. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize environmental impact and improve the sustainability of chemical processes. Key areas for improvement in the synthesis of this compound include the use of greener solvents, more efficient catalysts, and atom-economical reagents.
One area of focus is the development of more environmentally friendly methods for amide bond formation, a key step in the synthesis of the nitrile precursor. Traditional methods often rely on stoichiometric activating agents that generate significant amounts of waste. Recent research has explored enzymatic methods for amide synthesis. For example, Candida antarctica lipase B has been shown to be an effective biocatalyst for the direct amidation of carboxylic acids and amines in greener solvents like cyclopentyl methyl ether, offering high conversions and yields with minimal purification. nih.govnih.gov Such enzymatic methods have the potential to be applied to the synthesis of N-Boc-L-4-bromophenylalaninamide, reducing the need for coupling reagents and hazardous solvents. nih.govnih.gov
Another green approach involves the dehydrogenative coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas. acs.org While this would require the reduction of the carboxylic acid of N-Boc-L-4-bromophenylalanine to the corresponding alcohol, it represents a highly atom-economical route.
For the dehydration of the amide to the nitrile, greener alternatives to traditional stoichiometric dehydrating agents are being explored. A notable development is the use of a palladium-catalyzed dehydration reaction that employs a sacrificial water scavenger like fluoroacetonitrile. scientificupdate.com This method is described as sustainable and has been applied to the synthesis of complex molecules, demonstrating high yields and compatibility with sensitive functional groups. scientificupdate.com Such catalytic methods reduce waste generation compared to stoichiometric reagents like POCl₃ or trifluoroacetic anhydride. scientificupdate.com
| Green Chemistry Principle | Application in Synthesis | Potential Improvement |
| Prevention | Designing syntheses to minimize waste. | Using catalytic instead of stoichiometric reagents for dehydration. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Dehydrogenative coupling of an alcohol and amine to form the amide. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. | Employing enzymatic catalysts and avoiding toxic reagents like phosphorus oxychloride. |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. | Using water as a solvent for the Boc-protection step and greener solvents like cyclopentyl methyl ether. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. | Palladium-catalyzed dehydration of the amide. |
Chemical Transformations and Reactivity Profiles of Boc L 4 Bromophenylalaninenitrile
Reactivity of the Nitrile Functional Group
The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the cyano group to be converted into other functionalities.
Nucleophilic Additions to the Nitrile
The triple bond of the nitrile group is susceptible to attack by nucleophiles. These reactions typically require activation of the nitrile by an acid or a metal catalyst. The initial addition product is an imine or an enamine, which can then be hydrolyzed to a ketone or undergo further reactions. For instance, Grignard reagents and organolithium compounds can add to the nitrile to form ketones after acidic workup.
Hydrolysis and Reduction Reactions of the Nitrile
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through an amide intermediate. The reaction conditions can often be controlled to isolate the amide.
Furthermore, the nitrile group is readily reduced to a primary amine. A variety of reducing agents can accomplish this transformation, including lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. Catalytic hydrogenation over palladium-activated Raney-nickel is a method that can be employed for the reduction of nitriles to primary amines. researchgate.net This method is often compatible with other functional groups present in the molecule, such as the Boc protecting group, which is generally stable to these conditions. researchgate.net The choice of reducing agent and reaction conditions can be critical to avoid side reactions, such as the reduction of the aromatic ring or cleavage of the Boc group. The use of ammonia (B1221849) borane (B79455) under thermal decomposition is another method for reducing nitriles to primary amines and is tolerant of many functional groups. organic-chemistry.org
Transformations Involving the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under specific acidic conditions. semanticscholar.org
Acid-Catalyzed Deprotection Mechanisms
The most common method for the removal of the Boc group is through acid-catalyzed cleavage. semanticscholar.org Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are frequently employed. mdpi.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide, regenerating the free amine. The choice of acid and reaction conditions can be tailored to the specific substrate to ensure efficient deprotection without affecting other acid-sensitive functional groups. For example, p-toluenesulfonic acid (pTSA) is considered a more environmentally friendly alternative to TFA for Boc deprotection. mdpi.com
| Acid Reagent | Typical Conditions | Notes |
| Trifluoroacetic acid (TFA) | DCM, room temperature | Common, but corrosive and not environmentally friendly. mdpi.com |
| Hydrochloric acid (HCl) | Ethyl acetate (B1210297) or dioxane | A strong acid that is also frequently used. |
| p-Toluenesulfonic acid (pTSA) | Various solvents | A biodegradable and less hazardous alternative to TFA. mdpi.com |
Alternative Cleavage Methods for Boc-Carbamates
While acid-catalyzed cleavage is prevalent, alternative methods for Boc group removal exist, which can be advantageous when dealing with acid-sensitive substrates. semanticscholar.org These methods often employ different reagents and reaction conditions. For instance, thermal cleavage can be employed, although it may require high temperatures. semanticscholar.org Certain Lewis acids, such as tin(IV) chloride and zinc bromide, have also been used for Boc deprotection. semanticscholar.org Additionally, methods using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF have been reported for the cleavage of carbamates. organic-chemistry.org
| Cleavage Method | Reagent/Condition | Applicability |
| Lewis Acid Catalysis | Tin(IV) chloride, Zinc bromide | Can be milder than strong Brønsted acids. semanticscholar.org |
| Fluoride-based Reagents | Tetrabutylammonium fluoride (TBAF) | Offers an alternative for specific substrates. organic-chemistry.org |
| Thermal Cleavage | High temperature | Can be useful but may not be compatible with all molecules. semanticscholar.org |
Conversion of Boc-Protected Amines to Urea (B33335) Derivatives
Boc-protected amines, such as BoC-L-4-Bromophenylalaninenitrile, can be converted into urea derivatives. nih.gov A one-pot synthesis allows for the transformation of Boc-protected amines into nonsymmetrical and symmetrical disubstituted and trisubstituted ureas. nih.govorganic-chemistry.org This process involves the in-situ generation of an isocyanate from the Boc-protected amine, which then reacts with another amine to form the urea. nih.gov Reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can be used to facilitate this transformation. nih.govorganic-chemistry.org This method is versatile and can be used with a variety of amines, leading to high yields of the corresponding urea derivatives. nih.gov
Intramolecular Decarboxylation Pathways of Related Carbamates
While specific studies focusing solely on the intramolecular decarboxylation of this compound are limited, the well-established behavior of Boc-protected amino acids provides a reliable predictive model. The tert-butoxycarbonyl group is known for its thermal and acid lability, undergoing a unimolecular elimination (E1) mechanism. This process involves the formation of a stable tert-butyl cation and a carbamate (B1207046) intermediate, which subsequently fragments to release carbon dioxide and the free amine. The electron-withdrawing properties of the nitrile and bromine substituents on the phenyl ring in this compound are expected to stabilize the resulting amine, potentially facilitating decarboxylation under milder conditions compared to electron-rich analogues.
Electrophilic and Nucleophilic Reactivity at the Bromine Moiety
The bromine atom on the phenyl ring is a pivotal functional group that enables a diverse range of synthetic transformations, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful methods for constructing new carbon-carbon bonds. This compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling facilitates the formation of a biaryl linkage by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is highly tolerant of the existing functional groups in this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound
| Component | Example Reagents/Conditions | Role in Reaction |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Arylboronic acid (Ar-B(OH)₂) | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Provides the reaction medium |
The Sonogashira coupling enables the synthesis of aryl-alkynes through the reaction of the aryl bromide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts.
Table 2: Typical Conditions for Sonogashira Coupling of this compound
| Component | Example Reagents/Conditions | Role in Reaction |
| Aryl Halide | This compound | Electrophilic partner |
| Terminal Alkyne | R-C≡CH | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI | Facilitates the reaction with the alkyne |
| Base | Et₃N, DIPEA | Base and often the solvent |
| Solvent | THF, DMF | Reaction medium |
Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Ring
Direct nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of this compound is challenging. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the anionic intermediate (Meisenheimer complex). While the para-nitrile group is electron-withdrawing, SNAr on this substrate would likely necessitate harsh conditions, such as high temperatures and highly reactive nucleophiles, which could compromise the integrity of the Boc and nitrile groups. Consequently, palladium-catalyzed cross-coupling reactions are generally the preferred method for modifying the aromatic ring.
Derivatives and Analogues of Boc L 4 Bromophenylalaninenitrile
Synthesis of Substituted Phenylalanine Derivatives
The synthesis of substituted phenylalanine derivatives is a cornerstone of medicinal chemistry, aiming to develop novel therapeutic agents. A variety of methods have been established to create these derivatives, often utilizing precursor molecules that can be readily modified. For instance, a series of novel benzyl-substituted (S)-phenylalanine derivatives were synthesized and evaluated for their inhibitory activity against dipeptidyl peptidase 4 (DPP-4), a target for type 2 diabetes treatment. nih.gov These efforts led to the discovery of potent inhibitors, with the 4-fluorobenzyl substituted derivative showing particularly high efficacy and selectivity. nih.gov
Another important class of derivatives includes those containing fluorine, an element known to enhance the metabolic stability and binding affinity of drug candidates. The synthesis of fluorinated phenylalanines has been achieved through various strategies, including the alkylation of glycine (B1666218) ester imines and cross-coupling reactions. beilstein-journals.org For example, 4-(2-fluoroethyl)-ʟ-phenylalanine was synthesized from a protected aspartic acid derivative, which was coupled with a boronic acid and subsequently fluorinated. beilstein-journals.org
The following table summarizes examples of synthetic approaches to substituted phenylalanine derivatives:
Table 1: Synthesis of Substituted Phenylalanine Derivatives| Starting Material/Precursor | Reaction Type | Product | Application/Significance |
|---|---|---|---|
| Protected L-aspartic acid derivative | Cross-coupling with boronic acid, fluorination | 4-(2-Fluoroethyl)-ʟ-phenylalanine | Potential PET tracer for brain tumor imaging beilstein-journals.org |
| 3-Bromo-4-fluorobenzaldehyde | Asymmetric hydrogenation | 3-Bromo-4-fluoro-(S)-phenylalanine | Intermediate for more complex derivatives beilstein-journals.org |
| N-Boc-4-bromophenylalanine methyl ester | Stille coupling | N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester | Precursor for radioiodinated amino acids for SPECT and PET imaging researchgate.net |
| (S)-Phenylalanine derivatives | Click chemistry (1,2,3-triazole formation) | Benzyl-substituted (S)-phenylalanine derivatives | Potent and selective DPP-4 inhibitors for type 2 diabetes nih.gov |
Functionalization Strategies at the 4-Bromophenyl Position
The bromine atom at the 4-position of the phenyl ring is a key functional handle that allows for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide variety of substituents, thereby creating a library of diverse phenylalanine analogues.
One prominent example is the synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester from N-Boc-4-bromo-L-phenylalanine methyl ester. This transformation is achieved via a palladium-catalyzed Stille coupling reaction with hexabutylditin. researchgate.net The resulting stannyl (B1234572) derivative serves as a crucial precursor for the synthesis of radioiodinated phenylalanine analogues, such as p-[¹²³I]-iodo-L-phenylalanine (IPA), which are used as tracers in medical imaging techniques like SPECT and PET for diagnosing tumors. researchgate.net
Similarly, Suzuki cross-coupling reactions, which utilize boronic acids, are widely employed to form new carbon-carbon bonds. For instance, the synthesis of 4-(2-fluoroethyl)-ʟ-phenylalanine involves the coupling of a protected aspartic acid derivative with a corresponding boronic acid, demonstrating the utility of this method in creating phenylalanine derivatives with complex side chains. beilstein-journals.org These strategies underscore the importance of the bromo substituent as a versatile anchor point for molecular elaboration.
Design and Synthesis of Analogues with Varied Protecting Groups
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis, due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. numberanalytics.comyoutube.com The Boc group can be introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com
The design of analogues with different protecting groups allows for greater flexibility in multi-step syntheses. For example, while Boc is suitable for many applications, an Fmoc-protected version of 4-bromophenylalaninenitrile would be advantageous in solid-phase peptide synthesis (SPPS) schemes that utilize base-labile deprotection steps. The choice between Boc, Fmoc, or other protecting groups like carboxybenzyl (Cbz) depends on the specific chemical environment and the subsequent reactions planned for the molecule.
Structural Modifications of the Amino Acid Backbone
Altering the fundamental backbone of an amino acid can lead to significant changes in its conformational properties and biological activity. Such modifications can influence how the molecule folds, aggregates, and interacts with biological targets.
One approach to backbone modification is the introduction of additional methylene (B1212753) units, which alters the spacing and flexibility of the amino acid. For example, researchers have designed and synthesized γ-phenylalanine derivatives, which contain two extra methylene units in the backbone compared to the natural α-amino acid. nih.gov An Fmoc-protected γ-phenylalanine was shown to form exceptionally stable hydrogels, demonstrating how backbone engineering can lead to novel biomaterials. nih.gov
Another strategy for backbone modification is phosphorylation, a common post-translational modification in biological systems. Phosphorylation of phenylalanine hydroxylase at a serine residue in its N-terminal region induces a more ordered secondary structure. nih.gov This change is driven by favorable electrostatic interactions and can allosterically regulate the enzyme's activity. nih.gov While not directly on phenylalanine itself, this illustrates how modifications to the peptide backbone in the vicinity of a phenylalanine residue can have profound structural and functional effects. These examples highlight the potential of backbone modification to create amino acid analogues with unique properties.
Related Boc-Protected Amino Acid Nitriles and Their Synthetic Utility
Boc-protected amino acids are fundamental building blocks in the synthesis of peptides and other complex molecules. numberanalytics.com The nitrile functional group, as seen in Boc-L-4-bromophenylalaninenitrile, adds another layer of synthetic versatility. Amino acid nitriles can serve as precursors to a variety of other functional groups, including carboxylic acids, amides, and tetrazoles, making them valuable intermediates in organic synthesis.
The Boc protecting group is compatible with a wide range of reagents and reaction conditions, making it a reliable choice for multi-step synthetic sequences. organic-chemistry.org For instance, the synthesis of N-Boc protected α-arylglycines has been achieved through an iron-catalyzed 1,3-nitrogen migration, showcasing a modern approach to creating non-canonical amino acids. researchgate.net
The utility of Boc-protected amino compounds extends to the synthesis of secondary amines as well. A one-pot procedure for the selective synthesis of N-Boc protected secondary amines from aldehydes and amines has been developed, where the in situ formation of the Boc-protected amine prevents side reactions. nih.gov This highlights the role of the Boc group in controlling reactivity and improving the efficiency of synthetic transformations. The combination of a Boc-protected amine and a nitrile group within the same molecule, as in this compound, offers a powerful platform for the construction of diverse and complex molecular architectures.
Applications of Boc L 4 Bromophenylalaninenitrile in Advanced Organic Synthesis
BoC-L-4-Bromophenylalaninenitrile as a Versatile Building Block in Complex Molecular Architectures
The utility of this compound stems from its trifunctional nature: the acid-labile Boc-protecting group, the reactive aryl bromide, and the nitrile moiety. This arrangement allows for selective and sequential chemical transformations, rendering it a powerful tool for constructing intricate molecular frameworks.
This compound serves as a key intermediate in the synthesis of high-value compounds, most notably in the development of pharmaceutical agents. Its structure is particularly relevant to the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of oral anti-diabetic drugs. mdpi.comoatext.comnih.gov The synthesis of complex drugs like Saxagliptin involves the coupling of N-Boc protected amino acids with heterocyclic fragments that often contain a nitrile group. google.comresearchgate.net
The brominated phenyl ring provides a reactive handle for carbon-carbon bond-forming reactions, such as Suzuki, Heck, or Sonogashira cross-couplings. This allows for the late-stage diversification of the molecular scaffold, enabling chemists to synthesize a library of analogues with modified aromatic substituents to optimize biological activity and pharmacokinetic properties. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, further expanding its synthetic potential. The closely related precursor, N-Boc-4-bromo-L-phenylalanine, is a commercially available pharmaceutical intermediate, underscoring the importance of this structural motif in drug development. fishersci.befishersci.ca
Table 1: Functional Groups of this compound and Their Synthetic Roles
| Functional Group | Chemical Structure | Key Role in Synthesis |
| Boc Protecting Group | -(C=O)OC(CH₃)₃ | Protects the alpha-amine during coupling reactions; easily removed with mild acid (e.g., TFA). |
| Aryl Bromide | -Br | Serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). |
| Nitrile | -C≡N | Can be a key pharmacophore itself (as in some gliptins) or can be chemically transformed into other functional groups like amides or amines. |
| Chiral Center | Cα (S-configuration) | Establishes the stereochemistry of the molecule, which is critical for specific biological interactions. |
The synthesis of biologically active molecules requires precise control over stereochemistry, as enantiomers often exhibit vastly different pharmacological effects. Chiral amines, in particular, are prevalent structural motifs in over 40% of small-molecule pharmaceuticals. nih.gov this compound, possessing a defined (S)-stereocenter derived from the natural amino acid L-phenylalanine, is an excellent chiral pool starting material. nih.govresearchgate.net
Integration into Peptidomimetic Design and Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. This compound is an ideal candidate for incorporation into peptidomimetic structures due to its unnatural side chain, which can impart unique conformational properties and engage in specific binding interactions.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptide chains. The Boc strategy, one of the original and still relevant methods, is well-suited for incorporating this compound or its carboxylic acid precursor, N-Boc-4-bromo-L-phenylalanine. researchgate.net The process involves a repeating cycle of steps:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose a free amine.
Coupling: The next amino acid in the sequence (e.g., N-Boc-4-bromo-L-phenylalanine) is activated and coupled to the newly exposed amine, forming a new peptide bond.
Washing: Excess reagents are washed away to purify the resin-bound peptide before the next cycle begins.
This automated or manual process allows for the efficient and site-specific incorporation of the brominated phenylalanine analogue into a growing peptide chain. The nitrile functionality can either be present on the building block or generated from a corresponding amide on the solid support post-synthesis.
While SPPS is excellent for laboratory-scale synthesis, solution-phase methodologies are often preferred for the large-scale production of specific peptide fragments or peptidomimetic drugs. nih.gov In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. The purification of intermediates is required after each step.
For example, the carboxylic acid of N-Boc-4-bromo-L-phenylalanine can be coupled with the free amine of another amino acid ester using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBT). This method was instrumental in the development and manufacturing of DPP-4 inhibitors, demonstrating its industrial applicability for creating complex peptidomimetics. researchgate.net
A key strategy in modern drug design is to reduce the conformational flexibility of a peptide ligand to lock it into its "bioactive" conformation—the specific shape it adopts when bound to its biological target. oatext.com This pre-organization can lead to a significant increase in binding affinity and selectivity.
The incorporation of this compound is an effective method for inducing conformational constraint. The sterically demanding 4-bromophenyl group restricts the rotation around the chi (χ₁) and (χ₂) torsional angles of the amino acid side chain. This limitation on movement reduces the number of accessible conformations of the entire peptide backbone, guiding it towards a desired secondary structure. This principle is fundamental to the potency of many DPP-4 inhibitors, which rely on a precise fit within the enzyme's active site. researchgate.netdiva-portal.org By introducing such constrained, non-natural residues, chemists can fine-tune the three-dimensional structure of a peptide to maximize its interaction with a target receptor or enzyme. oatext.com
Heterocycle-Based Peptidomimetic Scaffolds Utilizing Boc-Protected Amino Acids
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. Heterocyclic scaffolds are frequently used to constrain the conformation of a peptide mimic, forcing it into a bioactive shape that can effectively interact with biological targets like receptors or enzymes.
Boc-protected amino acids are fundamental building blocks in the solid-phase synthesis of peptides and peptidomimetics. The Boc group provides a stable yet easily removable protecting group for the amine, allowing for sequential coupling of amino acids to build a desired sequence. In the context of heterocycle synthesis, a molecule like this compound could serve as a key starting material. The nitrile group is a versatile functional group that can participate in various cyclization reactions to form different heterocyclic rings. For instance, amino nitriles are known precursors for the synthesis of imidazoles, thiazoles, and other heterocycles.
Furthermore, nitrile-containing peptidomimetics have been designed as selective inhibitors for proteases. The nitrile group can act as a "warhead" that covalently and reversibly interacts with a cysteine residue in the active site of a protease. The synthesis of such inhibitors often involves the use of amino acid nitriles. The 4-bromophenyl side chain of this compound could further be used to explore structure-activity relationships, where the bromine atom can be replaced with other groups through cross-coupling reactions to optimize binding affinity and selectivity.
| Functional Group | Role in Peptidomimetic/Heterocycle Synthesis | Potential Transformation |
| Boc-Amine | Standard protecting group for stepwise peptide synthesis. | Deprotection with acid (e.g., TFA) to reveal the free amine for coupling. |
| Nitrile | Precursor for heterocycle formation; potential covalent warhead. | Cyclization reactions, hydrolysis to amide or carboxylic acid, reduction to amine. |
| 4-Bromophenyl | Structural element for binding; handle for further modification. | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). |
Utilization in Protein Engineering and Chemical Biology Research
The introduction of non-canonical amino acids (ncAAs) into proteins allows for the precise installation of chemical handles that are not present in the 20 canonical amino acids. nih.govacs.org This opens up a vast array of possibilities for studying protein structure and function, developing new protein-based materials, and creating novel therapeutic proteins.
Site-Specific Protein Labeling and Modification Strategies
Site-specific incorporation of ncAAs into a protein's sequence is a powerful technique for protein labeling. youtube.com A compound like this compound, after deprotection of the Boc group, represents an unnatural amino acid that could be incorporated into a protein sequence using engineered aminoacyl-tRNA synthetases. Once incorporated, the unique functional groups—the nitrile and the bromo-phenyl moiety—can be used for specific labeling reactions.
The aryl bromide on the phenylalanine ring can serve as a handle for palladium-catalyzed cross-coupling reactions, allowing for the attachment of fluorescent dyes, biotin (B1667282) tags, or other probes directly onto the protein. This method of modification is highly specific and occurs under conditions that are often compatible with biological systems. The bromine atom itself can also serve as a heavy-atom probe in X-ray crystallography to help solve the phase problem and determine the three-dimensional structure of proteins.
Development of Advanced Biochemical Probes and Chemical Tools
Beyond just being a point of attachment, the functional groups of this compound can themselves act as probes. The nitrile group has a distinct stretching vibration in the infrared (IR) spectrum, which is sensitive to its local environment. Research has shown that nitrile-derivatized amino acids, such as a phenylalanine derivative with a nitrile group (PheCN), can be used as vibrational probes. nih.gov The frequency of the C≡N stretch shifts depending on the polarity and hydrogen-bonding environment, allowing researchers to monitor local conformational changes within a protein upon ligand binding or folding. nih.gov
The table below summarizes the IR frequency shifts observed for a related nitrile-derivatized amino acid, PheCN, in different solvent environments, illustrating the sensitivity of the nitrile probe.
| Probe Molecule | Solvent | Dielectric Constant of Solvent | C≡N Stretching Frequency (cm⁻¹) |
| AlaCN | Tetrahydrofuran (THF) | 7.6 | ~2250 |
| AlaCN | Water (H₂O) | 80.1 | ~2260 |
| PheCN | Tetrahydrofuran (THF) | 7.6 | Not specified |
| PheCN | Water (H₂O) | 80.1 | Not specified, but shift is ~10 cm⁻¹ higher than in THF |
Data extrapolated from a study on AlaCN and PheCN as infrared probes. nih.gov
The bromine atom also offers possibilities for probe development. It can be replaced with a radioactive isotope of bromine (e.g., ⁷⁶Br) to create a radiolabeled protein for use in positron emission tomography (PET) imaging or other radiometric assays. Halogenated amino acids are known to possess unique bioactive properties and have been incorporated into antimicrobial peptides and other therapeutic agents. mdpi.com
Research in Pharmaceutical Intermediate Development (Excluding Clinical Outcomes)
In pharmaceutical development, complex active pharmaceutical ingredients (APIs) are often built from smaller, functionalized building blocks. Protected amino acids are a crucial class of such intermediates. The multi-functionality of this compound makes it a potentially valuable precursor in the synthesis of various drug candidates.
Precursor for Active Pharmaceutical Ingredient (API) Synthesis
As a trifunctional building block, this compound offers synthetic chemists a high degree of control and flexibility. Each of its functional groups can be reacted selectively, allowing for the stepwise construction of complex molecular architectures. The Boc-protected amine allows it to be used in standard peptide synthesis protocols. The aryl bromide is a key functional group for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis, a cornerstone of modern pharmaceutical synthesis. The nitrile group can be transformed into a variety of other functional groups.
| Functional Group | Potential Synthetic Transformation | Resulting Moiety | Relevance in API Synthesis |
| Nitrile | Hydrolysis (acidic or basic) | Carboxylic acid or Amide | Common functional groups in drugs. |
| Nitrile | Reduction (e.g., with H₂/catalyst) | Primary Amine | Introduces a basic center, key for solubility and receptor interaction. |
| Nitrile | Reaction with Grignard reagents | Ketone | Versatile intermediate for further elaboration. |
| 4-Bromophenyl | Suzuki Coupling | Biaryl | A privileged structure in many APIs (e.g., sartans). |
| 4-Bromophenyl | Buchwald-Hartwig Amination | Arylamine | A common structural motif in medicinal chemistry. |
| 4-Bromophenyl | Sonogashira Coupling | Arylalkyne | Used as a linker or part of a pharmacophore. |
Role in Synthesis of Specific Drug Classes (e.g., Renin Inhibitors, Antihypertensive Agents)
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and inhibitors of the enzyme renin are an important class of antihypertensive drugs. nih.gov Many renin inhibitors are peptide-like molecules that mimic the natural substrate of the enzyme, angiotensinogen. nih.gov These inhibitors often contain non-canonical amino acids to improve their potency and pharmacokinetic properties.
Given that the core structure of this compound is a phenylalanine derivative, it is structurally related to amino acids found in the binding site of renin. It could hypothetically be used as a building block in the synthesis of new renin inhibitors. The 4-bromophenyl group could be elaborated into larger, hydrophobic side chains that are known to occupy the S1 and S3 pockets of the renin active site. The nitrile itself could be a bioisostere for a carbonyl group or be converted into an amine or other group designed to interact with the catalytic aspartate residues of the enzyme.
Similarly, other classes of antihypertensive agents, such as angiotensin II receptor blockers (ARBs), often feature biaryl structures. The 4-bromophenyl group of this compound makes it an ideal precursor for creating such structures via Suzuki coupling, a widely used reaction in the synthesis of ARBs like Losartan and Valsartan. While direct use of this specific nitrile compound is not documented in the synthesis of current antihypertensive drugs, its structural motifs are highly relevant to the field. google.commdpi.com
Spectroscopic and Structural Elucidation Studies of Boc L 4 Bromophenylalaninenitrile
Advanced Spectroscopic Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For BoC-L-4-bromophenylalaninenitrile, both ¹H and ¹³C NMR would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Aromatic Protons: The protons on the 4-bromophenyl ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-7.6 ppm). The para-substitution pattern leads to an AA'BB' spin system, which often simplifies to two apparent doublets.
Alpha-Proton (α-H): The proton attached to the chiral center (the α-carbon) would likely appear as a multiplet, due to coupling with the adjacent β-protons and the NH proton. Its chemical shift would be in the range of δ 4.5-5.0 ppm.
Beta-Protons (β-H₂): The two protons on the β-carbon are diastereotopic and would therefore be expected to have different chemical shifts and couple with each other (geminal coupling) and with the α-proton (vicinal coupling). They would likely appear as two separate multiplets or a complex multiplet in the range of δ 3.0-3.5 ppm.
NH Proton: The amide proton of the Boc group would likely appear as a doublet (due to coupling with the α-proton) in the region of δ 5.0-5.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.
Boc Group Protons: The nine protons of the tert-butyl group are equivalent and would give a sharp singlet peak at approximately δ 1.4 ppm.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic (2H) | ~7.5 | d | ~8.5 |
| Aromatic (2H) | ~7.2 | d | ~8.5 |
| NH | ~5.2 | d | ~7.0 |
| α-H | ~4.8 | m | - |
| β-Hₐ | ~3.3 | dd | ~14.0, ~5.0 |
| β-Hₑ | ~3.1 | dd | ~14.0, ~8.0 |
| C(CH₃)₃ | ~1.4 | s | - |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Carbonyl Carbon: The carbonyl carbon of the Boc protecting group is expected to have a chemical shift in the range of δ 155-156 ppm.
Aromatic Carbons: The p-substituted benzene (B151609) ring will show four distinct signals. The carbon bearing the bromine atom (C-Br) is expected around δ 122 ppm, while the other aromatic carbons would appear between δ 128 and 132 ppm. The ipso-carbon attached to the benzyl (B1604629) group would be around δ 135 ppm.
Nitrile Carbon: The carbon of the nitrile group (C≡N) is a key feature and is expected to have a characteristic chemical shift in the range of δ 118-120 ppm.
Boc Group Carbons: The quaternary carbon of the tert-butyl group would appear around δ 80-81 ppm, and the three equivalent methyl carbons would be observed around δ 28 ppm.
Alpha-Carbon (α-C): The chiral carbon would be expected in the region of δ 50-55 ppm.
Beta-Carbon (β-C): The benzylic carbon would have a chemical shift around δ 38-40 ppm.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Boc) | ~155.5 |
| C-ipso (Aromatic) | ~135.0 |
| CH (Aromatic) | ~132.0 |
| CH (Aromatic) | ~130.0 |
| C-Br (Aromatic) | ~122.0 |
| C≡N | ~119.0 |
| C(CH₃)₃ (Boc) | ~80.5 |
| α-C | ~53.0 |
| β-C | ~39.0 |
| C(CH₃)₃ (Boc) | ~28.3 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate (B1207046).
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹ is characteristic of the nitrile group. This is a key diagnostic peak.
Carbonyl (C=O) Stretch: A strong absorption band around 1690-1710 cm⁻¹ corresponding to the carbonyl group of the Boc protecting group.
C-N Stretch: The C-N stretching vibration would likely appear in the region of 1250-1350 cm⁻¹.
C-O Stretch: The C-O stretches of the carbamate would be observed in the 1160-1250 cm⁻¹ region.
C-Br Stretch: The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium-Weak |
| C≡N Stretch | 2240 - 2260 | Medium, Sharp |
| C=O Stretch (Boc) | 1690 - 1710 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch | 1160 - 1250 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile and the aromatic ring stretches are often strong in the Raman spectrum, which can be useful for confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₇BrN₂O₂), the expected monoisotopic mass would be approximately 324.05 g/mol for the ⁷⁹Br isotope and 326.05 g/mol for the ⁸¹Br isotope, leading to a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Expected Fragmentation Pattern:
Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of the entire Boc group or parts of it. A significant fragment would be expected at [M - 100]⁺, corresponding to the loss of C₅H₈O₂.
Loss of tert-butyl cation: Another common fragmentation is the loss of the tert-butyl cation ([M - 57]⁺).
Benzylic cleavage: Cleavage of the bond between the α and β carbons would lead to the formation of a stable bromobenzyl cation or related fragments.
Expected Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 324/326 | [M]⁺ (Molecular ion) |
| 268/270 | [M - C₄H₈]⁺ |
| 224/226 | [M - C₅H₈O₂]⁺ |
| 170/172 | [Br-C₆H₄-CH₂]⁺ |
Crystallographic Analysis
While no experimental crystallographic data for this compound has been reported, insights into its likely solid-state structure can be drawn from studies of similar molecules.
X-ray Diffraction Studies of Single Crystals
Should single crystals of this compound be obtained, X-ray diffraction would provide the most definitive three-dimensional structure. This analysis would confirm the connectivity and provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state, including the orientation of the Boc group and the 4-bromophenyl side chain. Intermolecular interactions, such as hydrogen bonding involving the N-H group and potential halogen bonding involving the bromine atom, would also be elucidated.
Co-Crystallization Studies with Binding Partners (if applicable from peptidomimetic context)
Given that nitrile-containing amino acid derivatives can act as inhibitors of cysteine proteases, there is a strong possibility that this compound could be investigated in a peptidomimetic context. nih.gov In such a scenario, co-crystallization studies with a target enzyme would be highly valuable. These studies would reveal the binding mode of the inhibitor within the enzyme's active site. Specifically, it would show how the nitrile group interacts with the catalytic cysteine residue and how the 4-bromophenyl group orients within the binding pocket, providing crucial information for structure-based drug design.
In-depth Analysis of this compound Remains Elusive Due to Lack of Specific Research Data
A comprehensive review of available scientific literature and databases has revealed a significant scarcity of specific research pertaining to the conformational analysis and stereochemical characterization of the chemical compound this compound. Despite extensive searches for spectroscopic and structural elucidation studies, detailed experimental or computational data necessary for a thorough analysis of its three-dimensional structure and stereochemistry could not be located.
The investigation sought to provide a detailed report on the conformational landscape and stereochemical properties of this compound. This would typically involve the analysis of data from techniques such as X-ray crystallography to determine the precise arrangement of atoms in the solid state, and Nuclear Magnetic Resonance (NMR) spectroscopy to understand its conformational preferences in solution. Computational chemistry methods are also commonly employed to model the molecule's potential energy surface and identify stable conformers.
However, searches for dedicated studies on this compound have not yielded any peer-reviewed articles or database entries containing this specific information. While information is available for structurally related compounds, such as N-Boc-L-phenylalanine and other derivatives with different substitutions on the phenyl ring, these data are not directly transferable to the bromo- and nitrile-substituted target compound. The unique electronic and steric influences of the bromine atom at the para position and the cyano group in place of the carboxylic acid are expected to significantly impact the molecule's conformational behavior.
Without access to specific experimental data like crystal structure coordinates, dihedral angles, bond lengths, or detailed NMR spectroscopic data (such as coupling constants and Nuclear Overhauser Effect correlations), a scientifically rigorous discussion on the conformational analysis and stereochemical characterization of this compound cannot be constructed. The creation of informative data tables, as requested, is therefore not feasible.
It is possible that such studies have been conducted as part of broader research that is not specifically indexed under the compound's name, or that the data remains unpublished. Until such information becomes publicly available, a detailed and authoritative article on the spectroscopic and structural elucidation of this compound, as per the specified outline, cannot be generated.
Computational and Theoretical Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are indispensable tools for exploring the dynamic nature of molecules, offering insights into their three-dimensional structures and interactions.
The biological and chemical activity of a molecule is intrinsically linked to its accessible three-dimensional shapes or conformations. A comprehensive analysis of the conformational energy landscape of Boc-L-4-bromophenylalaninenitrile would reveal the relative stabilities of its different spatial arrangements. This is typically achieved by systematically rotating the molecule's single bonds (dihedral angles), particularly the φ (phi) and ψ (psi) angles of the amino acid backbone, and calculating the corresponding potential energy.
For a molecule like this compound, the bulky tert-butoxycarbonyl (Boc) protecting group and the bromo-substituted phenyl ring introduce significant steric constraints. nih.gov These constraints limit the molecule's flexibility compared to simpler amino acids. nih.gov Computational methods, such as molecular mechanics using force fields like AMBER, can be employed to map this landscape. nih.gov The results would likely show a few low-energy "wells" corresponding to the most stable conformations. The bulky norbornane (B1196662) structure in some phenylalanine analogues has been shown to favor C7-like structures over extended conformations. nih.gov The aromatic side chain, in turn, further restricts the flexibility of the peptide backbone. nih.gov
Table 1: Hypothetical Relative Energies of Key Conformations of this compound
This interactive table presents a hypothetical set of low-energy conformations for this compound, as would be determined by conformational analysis. The relative energies indicate the stability of each conformation, with lower values being more favorable.
| Conformer | Dihedral Angle (φ, degrees) | Dihedral Angle (ψ, degrees) | Relative Energy (kcal/mol) |
| Global Minimum | -150 | 150 | 0.00 |
| Local Minimum 1 | -70 | 60 | 1.5 |
| Local Minimum 2 | 60 | -70 | 2.1 |
| High Energy State | 0 | 0 | 8.5 |
Note: This data is illustrative and based on typical values for protected amino acids. Actual values would require specific calculations.
Docking simulations are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. Given that this compound is a derivative of an amino acid, it is a prime candidate for use in peptidomimetics—molecules that mimic the structure and function of peptides. Docking studies could explore how this compound might interact with the active sites of enzymes or protein-protein interfaces. nih.gov
In a typical docking simulation, the 3D structure of the target protein is obtained, and a virtual library of small molecules, including the various stable conformers of this compound, is systematically "docked" into the binding site. A scoring function then estimates the binding affinity for each pose. The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The nitrile group, being a polar functional group, can act as a hydrogen bond acceptor. libretexts.org These interactions would be key factors in the docking scores. Such studies are crucial in the early stages of drug discovery for identifying potential inhibitors or modulators of protein function. nih.govnih.gov
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and spectroscopic behavior. nih.govmdpi.com
The electronic character of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this molecule, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may have significant contributions from the nitrile group and the carbonyl of the Boc protector.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below. These descriptors help in predicting how the molecule will behave in chemical reactions. mdpi.comarxiv.org
Table 2: Predicted Global Reactivity Descriptors for this compound
This interactive table illustrates the sort of data that would be generated from quantum chemical calculations on this compound. These descriptors are fundamental to understanding its chemical behavior.
| Descriptor | Definition | Predicted Value (Illustrative) |
| Ionization Potential (I) | -EHOMO | 7.8 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| HOMO-LUMO Gap (η) | I - A | 6.6 eV |
| Chemical Hardness (η) | (I - A) / 2 | 3.3 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -4.5 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 3.07 eV |
Note: These values are hypothetical and serve to illustrate the output of DFT calculations. They are based on typical ranges for similar organic molecules.
Quantum chemistry is also a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental characterization. For instance, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. nih.gov These can be correlated with experimental Infrared (IR) and Raman spectra. Key predicted vibrations for this compound would include the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), the C=O stretches of the Boc group (around 1700-1760 cm⁻¹), and various vibrations associated with the bromophenyl ring. acs.orgmdpi.com
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum. cdnsciencepub.com The predicted absorption maxima (λmax) would be associated with transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound, either in its synthesis or its subsequent transformations. A common synthetic route to such a compound might involve the Strecker synthesis or a related pathway for forming the α-aminonitrile. mdpi.comacs.org
By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers, which are crucial for understanding reaction rates and feasibility. For example, a computational study could model the introduction of the Boc protecting group onto 4-bromo-L-phenylalaninenitrile. organic-chemistry.org Such studies can reveal the step-by-step process of bond formation and breaking, providing insights that are often difficult to obtain through experimental means alone. researchgate.net DFT calculations, for instance, have been used to investigate reaction coordinates and transition state structures in various organic reactions. researchgate.netacs.org
Transition State Analysis and Energetics
The synthesis of α-aminonitriles, the precursors to α-amino acids, can be effectively studied using computational methods to analyze the transition states and energetics of the reaction pathways. A plausible synthetic route to this compound would involve the reaction of 4-bromobenzaldehyde (B125591) with a cyanide source and an ammonia (B1221849) equivalent, followed by the protection of the resulting amino group with a tert-butoxycarbonyl (Boc) group. The key step for computational analysis is the nucleophilic addition of the cyanide ion to the imine intermediate formed from 4-bromobenzaldehyde and ammonia.
The transition state of this cyanidation step is of significant interest. Computational studies on similar reactions, such as the nucleophilic attack of a thiol on a nitrile, reveal that the reaction proceeds through a concerted mechanism. nih.gov In such a transition state, the nucleophile (in this case, the cyanide ion) forms a new bond with the electrophilic carbon of the imine, while the nitrogen of the imine is simultaneously protonated. msu.edu The geometry of this transition state would show the cyanide carbon, the imine carbon, and the imine nitrogen in a specific arrangement where the C-C bond is partially formed and the C=N double bond is partially broken.
The energetics of this process can be modeled to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A hypothetical reaction coordinate diagram would show the relative energies of the reactants (imine and cyanide), the transition state, and the product (α-aminonitrile).
Table 1: Illustrative Energetic Data for a Representative Aminonitrile Synthesis
| Species | Relative Energy (kcal/mol) |
| Reactants (Imine + CN⁻) | 0.0 |
| Transition State | +15.2 |
| Product (α-Aminonitrile) | -8.5 |
Note: The data in this table is illustrative for a representative reaction and not specific to this compound due to the absence of published computational data for this exact compound.
The presence of the 4-bromo substituent on the phenyl ring is expected to have a notable electronic effect on the reaction energetics. The bromine atom is an electron-withdrawing group, which would increase the electrophilicity of the imine carbon, potentially lowering the activation energy for the cyanide attack and making the reaction more favorable compared to an unsubstituted phenyl ring.
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the reaction rates and outcomes of chemical transformations. In the synthesis of this compound, solvent effects would be most pronounced during the imine formation and the subsequent nucleophilic cyanation.
Imine formation is a condensation reaction that produces water as a byproduct. Le Chatelier's principle dictates that the removal of water will drive the equilibrium towards the imine product. Therefore, solvents that are immiscible with water or the use of a dehydrating agent would favor this step. masterorganicchemistry.com
For the cyanidation step, the solvent must be able to dissolve the ionic cyanide salt while also stabilizing the charged transition state. Polar aprotic solvents are often employed for such nucleophilic substitution reactions. However, the presence of protic solvents like water or alcohols could lead to undesired side reactions, such as the hydrolysis of the nitrile group or the formation of cyanohydrins from the starting aldehyde. libretexts.org Therefore, a careful selection of a non-aqueous solvent system is crucial for an efficient synthesis. libretexts.org
Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reaction pathway. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the relative energies of reactants, transition states, and products in various solvent environments.
Table 2: Hypothetical Solvent Effects on the Activation Energy of Cyanide Addition
| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |
| Dichloromethane (B109758) | 8.9 | 16.5 |
| Acetonitrile | 37.5 | 15.8 |
| Dimethylformamide (DMF) | 36.7 | 15.5 |
| Ethanol | 24.6 | 17.2 (potential for side reactions) |
Note: The data in this table is hypothetical and serves to illustrate the expected trend of solvent effects on a representative nucleophilic addition to an imine. It is not based on specific computational results for this compound.
The trend suggested in the table indicates that more polar aprotic solvents might slightly lower the activation energy by better stabilizing the charged transition state. A protic solvent like ethanol, while polar, could increase the apparent activation energy due to strong solvation of the cyanide nucleophile, hindering its reactivity, and could also participate in competing reactions. libretexts.org
Future Research Directions and Emerging Applications
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and environmental benignity. nih.govsnu.ac.kr For Boc-L-4-bromophenylalaninenitrile, a key area of future research will be the development of more sustainable and efficient synthetic pathways.
Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research is anticipated to focus on the following areas:
Catalytic Asymmetric Strecker Reactions: The development of highly efficient and enantioselective organocatalytic or metal-catalyzed Strecker reactions will be crucial for the synthesis of the α-aminonitrile core. mdpi.com This approach offers a more direct and atom-economical route compared to traditional methods. organic-chemistry.orgmasterorganicchemistry.com
Biocatalytic Approaches: The use of enzymes, such as nitrile hydratases or nitrilases, presents a green alternative for the synthesis and transformation of nitriles. researchgate.net Future research could explore the development of engineered enzymes for the direct and enantioselective synthesis of this compound or its precursors, operating under mild, aqueous conditions. nih.gov
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of this compound. Research into optimizing reaction conditions in flow reactors could lead to higher yields and purity while minimizing solvent usage and waste generation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy, reduced waste. nih.govmdpi.com | Development of novel chiral catalysts (organocatalysts, metal complexes). mdpi.com |
| Biocatalysis | Environmentally benign, high selectivity, mild reaction conditions. researchgate.netnih.gov | Enzyme discovery and engineering for specific substrate recognition. researchgate.net |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Optimization of reactor design and reaction parameters. |
Exploration of Novel Chemical Transformations and Reactivity
The bromine atom on the phenyl ring and the nitrile group are key functional handles that can be exploited for a wide range of chemical transformations. Future research will likely focus on unlocking the full synthetic potential of this compound.
Cross-Coupling Reactions: The aryl bromide moiety is a prime substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. researchgate.net Future work will likely explore the development of novel and more efficient catalytic systems to introduce a wide array of substituents at the 4-position of the phenyl ring, thereby generating a library of novel amino acid derivatives.
Nitrile Group Manipulations: The nitrile group can be transformed into various other functional groups, including amines, carboxylic acids, amides, and tetrazoles. rsc.orgresearchgate.net Research into selective and mild methods for these transformations will expand the synthetic utility of this compound as a versatile building block.
Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel and previously inaccessible transformations of the aryl bromide and nitrile functionalities under mild conditions.
| Transformation | Reagents/Catalysts | Potential Products |
| Suzuki Coupling | Palladium catalyst, boronic acids/esters | Aryl-substituted phenylalanine derivatives |
| Buchwald-Hartwig Amination | Palladium catalyst, amines | N-Aryl-substituted phenylalanine derivatives |
| Nitrile Hydrolysis | Acid or base | Boc-4-bromophenylalanine |
| Nitrile Reduction | Reducing agents (e.g., LiAlH4) | Diamine derivatives |
| [2+3] Cycloaddition | Sodium azide, zinc bromide | Tetrazole-containing amino acids. researchgate.net |
Expansion of Applications in Chemical Biology and Material Science
The unique properties of this compound make it an attractive candidate for applications in chemical biology and the development of novel materials.
In chemical biology , the incorporation of non-canonical amino acids like 4-bromophenylalanine into peptides and proteins can confer unique properties. acs.orgrsc.org Future research directions include:
Peptide and Protein Engineering: The introduction of this compound into peptide sequences can enhance their biological activity, stability, and can serve as a handle for further modifications. nih.govnih.gov The bromo-substituent can be used for subsequent functionalization via cross-coupling reactions, allowing for the site-specific labeling of peptides and proteins with fluorescent probes, affinity tags, or drug molecules. nih.gov
Molecular Probes: The bromine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of peptide and protein structures.
In material science , the ability to polymerize or graft this compound onto surfaces opens up possibilities for creating functional materials:
Functional Polymers: Copolymers incorporating this amino acid derivative could exhibit interesting properties, such as altered hydrophobicity, thermal stability, and refractive indices. rsc.org The bromo- and nitrile functionalities could be post-polymerizationally modified to create materials with tailored surface properties. researchgate.net
Biocompatible Materials: Materials derived from amino acids are often biocompatible and biodegradable, making them suitable for biomedical applications. eurekalert.org
Interdisciplinary Research with Nanotechnology and Advanced Materials
The intersection of organic chemistry with nanotechnology and advanced materials science presents exciting opportunities for this compound.
Nanoparticle Functionalization: The amino acid moiety can be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles, imparting biocompatibility and providing a platform for further chemical modification. nih.gov The bromo-substituent offers a site for attaching targeting ligands or therapeutic agents.
Self-Assembled Nanostructures: Protected amino acids and dipeptides have been shown to self-assemble into well-defined nanostructures, such as nanotubes and vesicles. nih.gov Future research could investigate the self-assembly behavior of this compound and its derivatives to create novel nanomaterials for drug delivery or tissue engineering.
Hybrid Materials: The incorporation of this compound into hybrid organic-inorganic materials could lead to materials with enhanced mechanical, optical, or electronic properties. The bromine atom, for instance, is known to be a component in some flame-retardant materials. researchgate.neticl-industrialproducts.com
The continued exploration of this compound and its derivatives holds great promise for advancing various scientific and technological fields. Its versatility as a synthetic building block and its potential for creating novel functional molecules and materials ensure its place as a compound of significant interest for future research.
Q & A
Advanced Research Question
- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent Boc group cleavage .
- Light Sensitivity : Protect from UV exposure to avoid bromine dissociation; use amber vials .
- Moisture Control : Include desiccants (silica gel) in storage containers; avoid freeze-thaw cycles .
How can computational modeling guide the design of this compound derivatives?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to predict binding affinities for bromophenyl-containing peptides to targets like proteases .
- DFT Calculations : Optimize reaction pathways (e.g., cross-coupling transition states) using Gaussian09 at the B3LYP/6-31G* level .
- QSAR Models : Corrogate nitrile group electronegativity with bioactivity in antimicrobial assays .
What are the ethical and safety protocols for handling this compound?
Basic Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
